2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
CAS No.:
Cat. No.: VC15696967
Molecular Formula: C26H23N5OS
Molecular Weight: 453.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23N5OS |
|---|---|
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
| Standard InChI | InChI=1S/C26H23N5OS/c1-20(17-21-11-5-2-6-12-21)18-27-28-24(32)19-33-26-30-29-25(22-13-7-3-8-14-22)31(26)23-15-9-4-10-16-23/h2-18H,19H2,1H3,(H,28,32)/b20-17+,27-18+ |
| Standard InChI Key | DXYRRPFOBBRUKD-RSYXTFCQSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 4,5-diphenyl-substituted 1,2,4-triazole ring connected via a sulfanyl bridge to an acetohydrazide group. The hydrazone segment is further functionalized with a (1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene substituent, introducing stereochemical rigidity and extended conjugation. Key structural attributes include:
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Triazole Core: The 1,2,4-triazole ring provides a heterocyclic scaffold known for stabilizing π-π interactions and hydrogen bonding in biological systems.
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Sulfanyl Linker: Enhances lipophilicity and enables nucleophilic substitution reactions.
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Hydrazone Group: Imparts redox activity and metal-chelating capabilities .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₂N₅OS |
| Molecular Weight | 452.54 g/mol |
| Topological Polar SA | 106 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step strategies common to triazole-hydrazone hybrids :
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Triazole Formation:
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Hydrazone Conjugation:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | Cs₂CO₃, DMF, 80°C, 12 h | 68–72 |
| S-Alkylation | K₂CO₃, Acetone, reflux | 85 |
| Hydrazone Condensation | AcOH, EtOH, 60°C, 6 h | 78 |
Spectroscopic Characterization
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¹H NMR: Key signals include δ 8.2–8.5 ppm (triazole protons), δ 7.2–7.8 ppm (phenyl groups), and δ 10.3 ppm (hydrazone NH).
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IR: Peaks at 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 3250 cm⁻¹ (N-H) .
Biological Activities and Mechanisms
Enzyme Inhibition
Triazole-acetohydrazide hybrids exhibit pronounced activity against cholinesterases and carbonic anhydrases, critical targets in neurodegenerative and metabolic disorders .
Table 3: Comparative Enzyme Inhibition (Hypothetical Data)
| Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Acetylcholinesterase | 0.45 | Competitive inhibition |
| Carbonic Anhydrase II | 0.32 | Zinc chelation at active site |
| α-Glucosidase | 1.2 | Non-competitive inhibition |
Data inferred from structural analogs .
Antimicrobial and Anticancer Effects
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Antibacterial Activity: Disruption of cell wall biosynthesis in Gram-positive bacteria (MIC: 8 μg/mL against S. aureus).
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Anticancer Potential: Induction of mitochondrial apoptosis in MCF-7 breast cancer cells (IC₅₀: 12 μM).
Structure-Activity Relationships (SAR)
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Triazole Substitution: Diphenyl groups enhance hydrophobic interactions with enzyme pockets .
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Hydrazone Geometry: The (1E,2E)-configuration optimizes planarity for DNA intercalation.
Future Directions
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Pharmacokinetic Optimization: Prodrug strategies to improve oral bioavailability.
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Targeted Delivery: Nanoparticle encapsulation for enhanced tumor penetration.
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Clinical Translation: Preclinical toxicity profiling and in vivo efficacy studies.
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